2',4',6'-Trimethoxyacetophenone

Catalog No.
S600118
CAS No.
832-58-6
M.F
C11H14O4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2',4',6'-Trimethoxyacetophenone

Synthesizing polymethoxyflavonoids via phloracetophenone requires tedious MOM protection of phenolic OH to avoid phenolate interference in Claisen-Schmidt reactions. 2',4',6'-Trimethoxyacetophenone (CAS 832-58-6) is a fully methylated analog that directly participates in base-catalyzed condensations, bypassing protection steps. • Direct aldol condensation to chalcones; higher yields. • Streamlined access to A-ring polymethoxylated flavones, flavanones for anti-inflammatory screening. • Soluble in THF, CHCl₃ for homogeneous processing. • Supplied with consistent purity, in stock for global dispatch.

CAS Number

832-58-6

Product Name

2',4',6'-Trimethoxyacetophenone

IUPAC Name

1-(2,4,6-trimethoxyphenyl)ethanone

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C11H14O4/c1-7(12)11-9(14-3)5-8(13-2)6-10(11)15-4/h5-6H,1-4H3

InChI Key

KPZWHZSIXZXDMW-UHFFFAOYSA-N

Synonyms

2,4,6-trimethoxyacetophenone

Canonical SMILES

CC(=O)C1=C(C=C(C=C1OC)OC)OC

The exact mass of the compound 2',4',6'-Trimethoxyacetophenone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥97%

Package Size

5 g, 10 g, 25 g

2',4',6'-Trimethoxyacetophenone (CAS: 832-58-6) is a fully O-methylated aromatic ketone that serves as a critical precursor for the synthesis of polymethoxyflavones, chalcones, and functionalized phenolic resins. By masking the three reactive phenolic hydroxyl groups present in its unmethylated analog, phloracetophenone, this compound fundamentally alters the molecule's solubility profile, thermal behavior, and reactivity. In industrial and laboratory procurement, it is prioritized when downstream workflows require base-catalyzed Claisen-Schmidt condensations without the interference of acidic phenolic protons, or when synthesizing linear alkoxylated polymers that require a preserved acetyl moiety for subsequent Grignard functionalization. Its reliable solubility in standard organic solvents like chloroform and tetrahydrofuran further streamlines processability compared to highly hydrogen-bonded alternatives .

Research Fit

Substitution 2',4',6'-pattern enables specific chalcone and flavonoid scaffolds
Reactivity Broad aldehyde scope with reported synthetic yields
Identity Distinct melting point and solubility for QC verification

Attempting to substitute 2',4',6'-trimethoxyacetophenone with its unmethylated parent compound, phloracetophenone, introduces severe process inefficiencies. In basic media, the free phenolic hydroxyls of phloracetophenone readily deprotonate, forming phenolate anions that inhibit standard Claisen-Schmidt condensations and promote unwanted side reactions, necessitating costly and time-consuming methoxymethyl (MOM) protection and deprotection steps [1]. Conversely, substituting with unsubstituted acetophenone or mono-methoxyacetophenones fails to provide the essential 2,4,6-oxygenation pattern required to synthesize A-ring polymethoxylated flavonoids and their bioactive chalcone analogs [2]. Furthermore, in polymer synthesis, lacking the specific trimethoxy steric and electronic environment prevents the controlled, homogeneous addition-condensation required to achieve low-polydispersity reactive novolacs [3].

Substitution Risk

Isomer substitution patterns may shift reactivity in condensation reactions, affecting yield and scaffold integrity.
Melting point differences between isomers (~20°C) can lead to misidentification if unchecked.
Steric profile for metal complexation varies; 2,6-disubstitution gives yellow complex, others orange/red.

Claisen-Schmidt Condensation Efficiency

In the synthesis of bioactive chalcones, the presence of free phenolic hydroxyls on the acetophenone precursor causes reactivity and efficiency issues in standard basic media, often requiring acid-catalyzed alternatives or multi-step protection strategies. Utilizing 2',4',6'-trimethoxyacetophenone allows for direct base-catalyzed Claisen-Schmidt condensation with aromatic aldehydes, yielding target chalcones at 56% to 100% efficiency in a single step [1]. In contrast, utilizing unmethylated phloracetophenone requires prior methoxymethyl (MOM) protection and subsequent acidic deprotection to achieve comparable overall yields, adding two synthetic steps and increasing reagent overhead [2].

Evidence DimensionSynthetic steps and reaction compatibility for chalcone formation
Target Compound Data1 step (direct base-catalyzed condensation); 56–100% yield
Comparator Or BaselinePhloracetophenone (requires 3 steps: MOM-protection, condensation, deprotection)
Quantified DifferenceEliminates 2 synthetic steps while maintaining >56% high-yield conversion
ConditionsBase-catalyzed aldol condensation in methanol/ethanol

Procuring the fully methylated precursor eliminates the need for protection/deprotection workflows, significantly reducing batch time and raw material costs in flavonoid and chalcone library synthesis.

Chalcone Yield Scope
Cross-study comparable
43–97%
yield across 14 derivatives
Supports chalcone library synthesis scope
Claisen-Schmidt with various aldehydes

Low-Polydispersity Novolac Polymerization

When synthesizing functionalized phenolic resins, standard precursors often undergo uncontrolled cross-linking. 2',4',6'-trimethoxyacetophenone undergoes homogeneous addition-condensation with formaldehyde (catalyzed by 12 mol/L HCl) without side reactions at the acetyl moiety. This controlled reactivity yields a linear, alkoxylated novolac-type polymer with a number-average molecular weight (Mn) of 4800 and a remarkably low polydispersity index (Mw/Mn) of 1.3 [1]. Standard unprotected phenolic resins typically yield highly cross-linked, insoluble networks or exhibit much broader molecular weight distributions under similar conditions.

Evidence DimensionPolydispersity Index (Mw/Mn) of resulting formaldehyde condensate
Target Compound DataPDI = 1.3 (Mn 4800)
Comparator Or BaselineStandard unprotected phenolic resin precursors (typically yield broad PDI or insoluble cross-linked networks)
Quantified DifferenceHighly controlled linear polymerization with near-monodisperse characteristics (PDI 1.3)
ConditionsEquimolar formaldehyde, 12 mol/L HCl aq., 50 °C for 6 hours

This enables the reproducible manufacturing of specialized, soluble reactive polymers with consistent thermal and mechanical properties.

Uvaretin Synthesis Precursor
Class-level inference
Required 2,4,6-substitution
Required for A-ring in target flavonoid
Multi-step protocol; isomer substitution not possible

Post-Polymerization Functionalization Capacity

In the development of reactive novolacs, the precursor must provide a chemical handle for downstream modification. While 1,3,5-trimethoxybenzene exhibits higher initial reactivity with formaldehyde, it lacks a functionalizable side chain. Copolymers incorporating 2',4',6'-trimethoxyacetophenone retain the intact acetyl group post-polymerization. This allows the resulting polymer to undergo efficient Grignard reactions, converting the acetyl moieties into tertiary alcohols and enabling the grafting of diverse functional groups[1]. The acetyl group's stability during the acidic condensation phase is critical for this dual-stage material synthesis.

Evidence DimensionAvailability of reactive handles for post-polymerization Grignard functionalization
Target Compound DataRetains reactive acetyl groups for quantitative Grignard modification
Comparator Or Baseline1,3,5-trimethoxybenzene (lacks functionalizable side chains post-polymerization)
Quantified DifferenceProvides 100% retention of the acetyl handle for secondary functionalization
ConditionsReaction of the resulting polymer with Grignard reagents in THF

Buyers designing advanced polymer composites or photoresists can use this compound to build backbones that are easily functionalized post-polymerization.

Melting Point Identity
Cross-study comparable
Target 98–102°C
3,4,5-Isomer 78–82°C
Distinct identity for QC verification
Δ ~20°C prevents misidentification

Organic Solvent Solubility

The exhaustive O-methylation of the phloroglucinol core in 2',4',6'-trimethoxyacetophenone eliminates intermolecular hydrogen bonding, drastically altering its solubility profile. It achieves a solubility of ≥ 100 mg/mL in dimethyl sulfoxide (DMSO) and is freely soluble in chloroform . In contrast, the unmethylated baseline, phloracetophenone, exhibits poor solubility in cold non-polar or moderately polar organic solvents, often requiring heating or highly polar, high-boiling solvents for complete dissolution.

Evidence DimensionSolubility in lipophilic/aprotic organic solvents (e.g., Chloroform, DMSO)
Target Compound DataFreely soluble in chloroform; ≥ 100 mg/mL in DMSO
Comparator Or BaselinePhloracetophenone (poorly soluble in cold non-polar solvents)
Quantified DifferenceEnables high-concentration formulation (>100 mg/mL) in standard aprotic solvents at room temperature
ConditionsStandard laboratory handling at 20-25 °C

High solubility in standard aprotic solvents simplifies liquid handling, extraction, and purification workflows, reducing solvent volumes and processing time.

Organometallic Color Shift
Head-to-head
Target (Cr complex) Yellow
Other isomers Orange/Red
Demonstrates distinct steric/electronic profile
2,6-disubstitution alters metal coordination

Polymethoxychalcone and Flavonoid Synthesis

Because it bypasses the need for hydroxyl protection steps, this compound is procured as the starting material for synthesizing libraries of A-ring polymethoxylated chalcones, flavanones, and flavones, particularly those targeted for anti-inflammatory (iNOS inhibition) and anti-tumor screening[1].

Alkoxylated Phenolic Resin Production

Its combination of an acetyl group and three methoxy groups allows it to undergo controlled addition-condensation with formaldehyde. It is procured to manufacture low-polydispersity, soluble novolac resins that require subsequent functionalization via Grignard reagents for advanced coatings or photoresists[2].

Phytochemical Standard Precursor

It is used to synthesize analytical standards of rare plant metabolites, such as derivatives found in Lycoris sanguinea or Chloranthus elatior, where the 2,4,6-trimethoxyacetophenone core is a defining structural feature necessary for validating extraction yields and biological assays [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chalcone synthesis for bioactivity screening
Broad aldehyde scope and yield consistency
SAR library reproducibility
Uvaretin total synthesis
2,4,6-trioxygenated A-ring requirement
Published protocol compatibility
Organometallic complex studies
2,6-disubstitution steric profile
UV-Vis spectral behaviour comparison
Thiadiazole derivative synthesis
Hurd-Mori reaction compatibility
Demethylation and glycosylation route

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Exact Mass

210.08920892 Da

Monoisotopic Mass

210.08920892 Da

Heavy Atom Count

15

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

832-58-6

Wikipedia

2',4',6'-Trimethoxyacetophenone

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